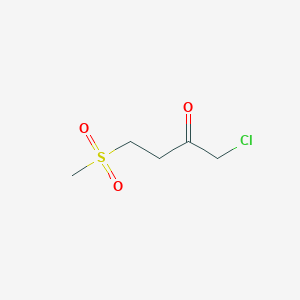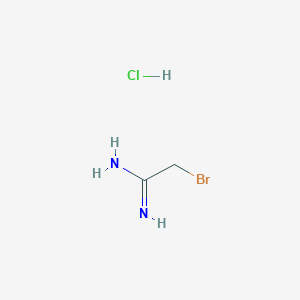
1-Chloro-4-methanesulfonylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-4-methanesulfonylbutan-2-one” is a chemical compound with the CAS Number: 2228671-34-7. It has a molecular weight of 184.64 and its IUPAC name is 1-chloro-4-(methylsulfonyl)butan-2-one .
Molecular Structure Analysis
The InChI code for “1-Chloro-4-methanesulfonylbutan-2-one” is 1S/C5H9ClO3S/c1-10(8,9)3-2-5(7)4-6/h2-4H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Studies
Research involving compounds structurally related to 1-Chloro-4-methanesulfonylbutan-2-one has led to insights into the formation of ion pairs and hydrogen-bonded structures, as evidenced by the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene. This study revealed the lengths of N–H⋯O hydrogen bonds and provided a detailed understanding of the complex's structure both in solid-state and in solution, as demonstrated through FT-IR and 1H NMR spectroscopy (Binkowska et al., 2001).
Organic Synthesis and Reaction Mechanisms
The reactivity and applications of compounds containing methanesulfonyl groups have been extensively studied. For instance, the synthesis and characterization of 2-chloroethyl(methylsulfonyl)methanesulfonate, a compound with structural similarities to 1-Chloro-4-methanesulfonylbutan-2-one, have been reported. This study focused on evaluating its structural, vibrational properties, and potential biological activity, offering insights into the utility of such compounds in organic synthesis and materials science (Galván et al., 2018).
Materials Science and Catalysis
Methanesulfonate esters, closely related to 1-Chloro-4-methanesulfonylbutan-2-one, have been explored for their utility in various materials science applications. For example, the use of methanesulfonic acid as a catalyst for the production of linear alkylbenzenes demonstrates the versatility of methanesulfonate-related compounds in catalytic processes. This research highlights the environmentally benign nature of methanesulfonic acid, its recyclability, and its potential in sustainable chemical processes (Luong et al., 2004).
Environmental Chemistry and Microbial Metabolism
The microbial metabolism of methanesulfonic acid, which is structurally related to 1-Chloro-4-methanesulfonylbutan-2-one, has been studied to understand its role in the biogeochemical cycling of sulfur. Methanesulfonic acid is a key intermediate in the global sulfur cycle, and its degradation by aerobic bacteria has implications for environmental chemistry and microbial ecology (Kelly & Murrell, 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-methylsulfonylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-10(8,9)3-2-5(7)4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPHFVFQULHWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228671-34-7 |
Source


|
| Record name | 1-chloro-4-methanesulfonylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)


![1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594176.png)

![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2594179.png)
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594184.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)

![5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2594188.png)
![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)